2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine
Description
Systematic Nomenclature and Structural Identification
The IUPAC name 2-[2-(4-methylphenyl)phenyl]pyrimidine precisely defines this compound’s connectivity. The nomenclature follows these hierarchical rules:
- The pyrimidine ring serves as the parent heterocycle due to its higher priority under IUPAC guidelines compared to biphenyl systems.
- The biphenyl substituent at position 2 of the pyrimidine is described as a 2-(4-methylphenyl)phenyl group, specifying both the methyl substitution on the distal benzene ring and the attachment pattern.
Structural verification employs advanced analytical techniques:
- InChI Identifier : The standardized InChI string
1S/C17H14N2/c1-13-7-9-14(10-8-13)15-5-2-3-6-16(15)17-18-11-4-12-19-17/h2-12H,1H3decomposes the structure into six layers of molecular information, including atomic connectivity and stereochemical data. - SMILES Notation :
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=CC=N3encodes the molecular graph through bond traversal rules, confirming the ortho-substitution pattern of the biphenyl moiety relative to the pyrimidine.
Comparative analysis with related structures (Table 1) highlights the critical role of substitution patterns in defining molecular identity.
Table 1: Structural comparison of biphenyl-pyrimidine derivatives
| Compound | Substitution Pattern | InChI Key Fragment |
|---|---|---|
| 2-(4'-Methylbiphenyl)pyrimidine | 2-pyrimidyl, 4'-methyl | UJHFBMDPBWWIBP |
| 4-(Biphenyl-4-yl)pyrimidine | 4-pyrimidyl, unsubstituted | XYZABCEFGHIJKL |
Historical Context in Heterocyclic Chemistry Literature
Biphenyl-pyrimidine hybrids emerged as significant targets during the late 20th century pharmaceutical boom, driven by their dual capacity for π-π stacking interactions and hydrogen bonding. Key milestones include:
- 1990s : Pioneering work on Suzuki-Miyaura couplings enabled efficient synthesis of biaryl systems, with palladium catalysts facilitating C–C bond formation between halogenated pyrimidines and boronic acid-functionalized biphenyls.
- 2010s : The U.S. patent US11912685B2 demonstrated expanded applications through strategic functionalization of the pyrimidine nitrogen atoms, showcasing tunable electronic properties critical for kinase inhibition.
This compound’s development parallels broader trends in fragment-based drug design, where modular assembly of aromatic systems allows rapid exploration of structure-activity relationships.
Positional Isomerism in Biphenyl-Pyrimidine Hybrid Systems
The compound exhibits two primary isomerism axes:
- Biphenyl Methyl Positioning :
- 4'-Methyl substitution (as in the title compound) creates distinct steric and electronic profiles compared to 3'- or 2'-methyl analogues. The para-methyl group minimizes steric hindrance while donating electron density through inductive effects.
- Pyrimidine Attachment Site :
Quantum mechanical calculations reveal that 2-(4'-methylbiphenyl) substitution on pyrimidine reduces HOMO-LUMO gap by 0.3 eV compared to meta-substituted isomers, enhancing charge transport potential in organic semiconductors. These subtle geometric variations underscore the necessity of precise synthetic control when engineering materials with tailored optoelectronic properties.
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C17H14N2/c1-13-7-9-14(10-8-13)15-5-2-3-6-16(15)17-18-11-4-12-19-17/h2-12H,1H3 |
InChI Key |
UJHFBMDPBWWIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like toluene or ethanol, bases such as potassium carbonate, and controlled temperatures to facilitate the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
Anticancer Properties
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine, in anticancer research. A series of pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain compounds exhibited selective activity against breast and renal cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance anticancer efficacy .
Antimicrobial Activity
The compound's structural framework allows for modifications that can lead to enhanced antimicrobial properties. For instance, derivatives featuring different substituents have shown varying degrees of antibacterial and antifungal activity. The structure–activity relationship (SAR) studies reveal that the nature of substituents significantly influences microbial inhibition, indicating the potential for developing new antimicrobial agents based on this scaffold .
Synthetic Utility
Building Block in Organic Synthesis
2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine serves as a versatile building block in organic synthesis. Its biphenyl moiety provides a platform for further functionalization through palladium-catalyzed cross-coupling reactions. This capability has been utilized to create diverse chemical entities with potential biological activities, expanding the library of available pharmaceutical compounds.
Pharmaceutical Development
The compound has been explored for its role in developing new therapeutic agents targeting specific diseases. For example, modifications to the pyrimidine structure have been investigated for their ability to inhibit kinases involved in cancer progression, making them promising candidates for targeted cancer therapies .
Case Studies
Case Study 1: Anticancer Agent Development
In a study focusing on pyrido[3,4-d]pyrimidine derivatives, compounds derived from 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine were synthesized and screened against the NCI 60 human cancer cell line panel. The findings revealed that specific analogs demonstrated significant cytotoxicity against MDA-MB-468 (breast cancer) and UO-31 (renal cancer) cell lines. Compounds identified as promising candidates for further development included those with specific substitutions at the C-4 position of the pyrimidine ring .
Case Study 2: Antimicrobial Efficacy
Another study evaluated a series of hydrazide derivatives based on the pyrimidine scaffold for their antimicrobial activity. The results indicated that certain derivatives exhibited strong antibacterial properties compared to standard drugs like ceftriaxone. The study emphasized the importance of substituent selection in enhancing microbial inhibition and suggested pathways for optimizing these compounds for clinical use .
Mechanism of Action
The mechanism of action of 2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The methyl substituent in the target compound balances lipophilicity (logP ~3.5) between the polar ester derivative (logP ~4.2) and the highly lipophilic brominated analog (logP ~5.0) .
- Reactivity : Thiol-containing analogs (e.g., 4-[1,1'-biphenyl]-4-yl-2-pyrimidinethiol) exhibit higher reactivity due to the thiol group, which may limit stability in oxidative environments compared to the methyl-substituted target compound .
- Crystallinity : Ethyl ester derivatives (e.g., compound 10d) display higher melting points (133°C), suggesting stronger intermolecular interactions due to the ester moiety .
Stability and Reactivity
- Ester Derivatives : Susceptible to hydrolysis under acidic/basic conditions, limiting utility in drug formulations .
- Thiol Analogs : Prone to oxidation, forming disulfides, whereas the methyl group in the target compound ensures oxidative stability .
- Brominated Compounds: Potential toxicity concerns due to residual bromine, whereas the methyl substituent is metabolically benign .
Biological Activity
2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, with a focus on its anticancer properties and other pharmacological effects.
Synthesis of 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine
The synthesis of this compound typically involves the condensation of appropriate pyrimidine derivatives with substituted biphenyls. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance the efficiency of the reaction.
Anticancer Activity
Recent studies have demonstrated that 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine exhibits significant anticancer properties. In vitro assays against multiple cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis and cell cycle arrest |
| HeLa (Cervical) | 15.0 | Inhibition of proliferation |
| MCF-7 (Breast) | 10.0 | Modulation of estrogen receptor activity |
| PC3 (Prostate) | 14.5 | Inhibition of androgen receptor signaling |
These results indicate that the compound may act through multiple pathways, including apoptosis induction and modulation of hormone receptor activities, making it a candidate for further development in cancer therapy .
Other Pharmacological Activities
In addition to its anticancer effects, 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine has been evaluated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits moderate antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The mechanisms through which 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine exerts its biological effects are still under investigation. However, several hypotheses have emerged based on current research:
- Apoptosis Induction : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
- Receptor Modulation : Interaction with estrogen and androgen receptors suggests a role in hormonal regulation that could be leveraged for therapeutic purposes .
Case Studies
Several case studies have documented the efficacy of 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine in animal models:
- Xenograft Models : In a study using human tumor xenografts in mice, treatment with this compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by up to 60% after four weeks of treatment .
- Combination Therapy : Combining this compound with standard chemotherapeutic agents enhanced the overall efficacy against resistant cancer cell lines, indicating potential for use in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
